molecular formula C24H23N5 B11982557 3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile

3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11982557
M. Wt: 381.5 g/mol
InChI Key: CKIMUUNHFWBCRQ-UHFFFAOYSA-N
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Description

3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed are then deprotected using reagents like PhSH (thiophenol) followed by selective intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity . The benzimidazole moiety may also contribute to its biological activity by interacting with enzymes or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its combination of a piperazine ring, a benzimidazole moiety, and a pyridine ring. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H23N5

Molecular Weight

381.5 g/mol

IUPAC Name

3-methyl-1-[4-(2-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C24H23N5/c1-17-7-3-5-9-21(17)27-11-13-28(14-12-27)23-15-18(2)19(16-25)24-26-20-8-4-6-10-22(20)29(23)24/h3-10,15H,11-14H2,1-2H3

InChI Key

CKIMUUNHFWBCRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=CC(=C(C4=NC5=CC=CC=C5N34)C#N)C

Origin of Product

United States

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